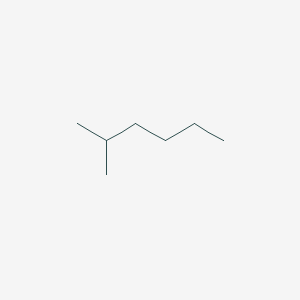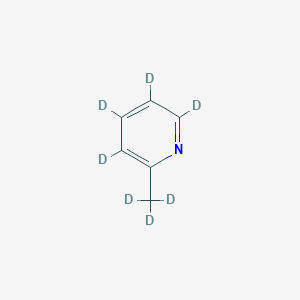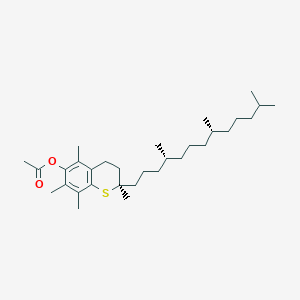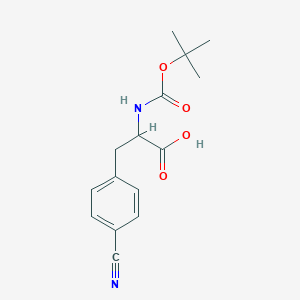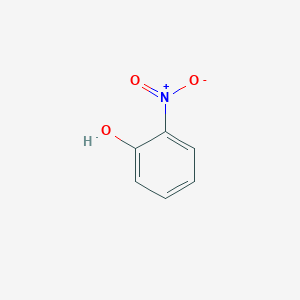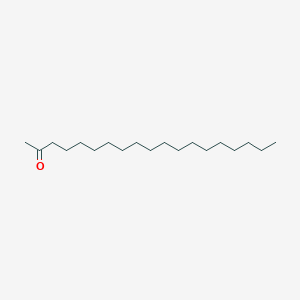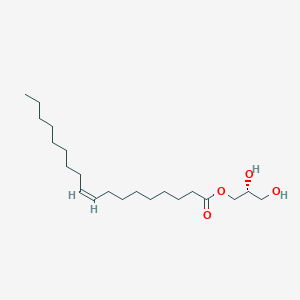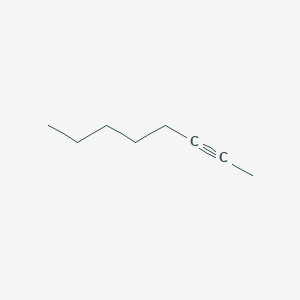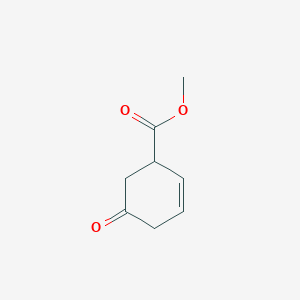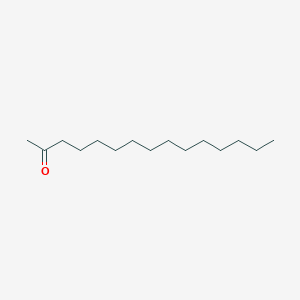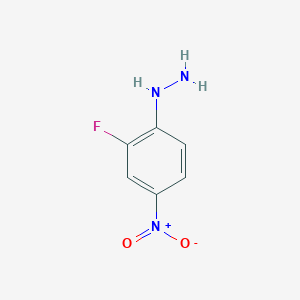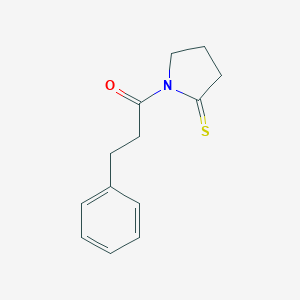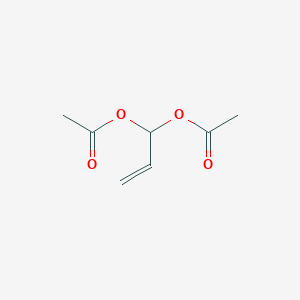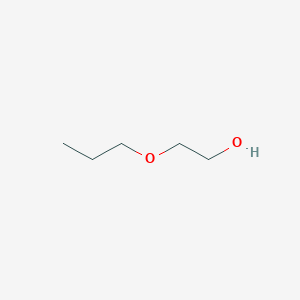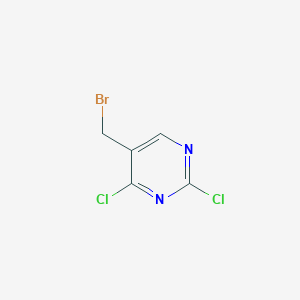
5-(Bromomethyl)-2,4-dichloropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number, PubChem CID, etc. It may also include information about the compound’s occurrence in nature or its synthesis .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multiple steps, each with specific reactants and catalysts .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques used can include X-ray crystallography, NMR spectroscopy, etc .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, optical activity, etc .Applications De Recherche Scientifique
Antiviral Activity
5-(Bromomethyl)-2,4-dichloropyrimidine derivatives exhibit antiviral properties. Hocková et al. (2003) synthesized 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, using a process that included alkylation and cyclization, which showed marked inhibitory effects against retrovirus replication in cell culture, notably against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus-induced cytopathicity, albeit with low toxicity to cells (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Fluorescent Labeling of Oligonucleotides
Holletz et al. (1993) developed a new fluorescein derivative from 5-(Bromomethyl)-2,4-dichloropyrimidine for the fluorescent labeling of oligonucleotides, serving as a tool for non-radioactive DNA sequencing. This method enhances the visualization of DNA sequences in research and diagnostic applications (Holletz, Moller, Knaf, Reinhardt, & Cech, 1993).
Synthesis of Pyrimidine Derivatives
5-(Bromomethyl)-2,4-dichloropyrimidine serves as an important intermediate in the synthesis of various pyrimidine derivatives with potential pharmaceutical applications. Hou et al. (2016) detailed a synthetic method for 5-(4-bromophenyl)-4,6-dichloropyrimidine, demonstrating its utility in the creation of compounds with applications in the pharmaceutical and chemical industries (Hou, Chen, Wang, Sun, Zheng, & Xu, 2016).
Antifolate Activity
Compounds derived from 5-(Bromomethyl)-2,4-dichloropyrimidine have been explored for their antifolate activity, which is crucial in cancer research and therapy. Piper et al. (1986) synthesized 5-methyl-5-deaza analogues of aminopterin and methotrexate, showing that modifications at the 5-position of classical folic acid antimetabolites can lead to compounds with favorable transport in tumor vs. normal proliferative tissue (Piper, Mccaleb, Montgomery, Kisliuk, Gaumont, & Sirotnak, 1986).
Regioselective Reactions
Research into the regioselective reactions of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia demonstrated the formation of specific aminopyrimidines, as detailed by Doulah et al. (2014). This work highlights the compound's utility in synthesizing a variety of substituted pyrimidines for further pharmaceutical investigation (Doulah, Eshtiagh-hosseini, Mirzaei, Nikpour, Fazlara, & Salimi, 2014).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(bromomethyl)-2,4-dichloropyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrCl2N2/c6-1-3-2-9-5(8)10-4(3)7/h2H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXXAAPAQUSNTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)Cl)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrCl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617260 |
Source


|
| Record name | 5-(Bromomethyl)-2,4-dichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-2,4-dichloropyrimidine | |
CAS RN |
1289387-92-3 |
Source


|
| Record name | 5-(Bromomethyl)-2,4-dichloropyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289387-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Bromomethyl)-2,4-dichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

